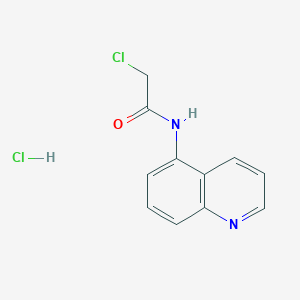![molecular formula C22H25NO5 B13512792 (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid](/img/structure/B13512792.png)
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is a synthetic organic compound often used in peptide synthesis. It is characterized by the presence of a tert-butoxy group, a fluorenylmethoxycarbonyl (Fmoc) group, and an amino acid backbone. This compound is particularly valuable in the field of organic chemistry due to its role as a protecting group for amino acids during peptide synthesis.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the amino acid is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino acid with Fmoc chloride in the presence of a base such as sodium carbonate.
Protection of the Carboxyl Group: The carboxyl group is protected using the tert-butoxy group. This is done by reacting the Fmoc-protected amino acid with tert-butyl chloroformate in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are typically carried out in batch reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity.
化学反応の分析
Types of Reactions
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid undergoes several types of chemical reactions:
Deprotection Reactions: The Fmoc group can be removed using a base such as piperidine, while the tert-butoxy group can be removed under acidic conditions.
Coupling Reactions: The compound can participate in peptide coupling reactions, where the amino group reacts with the carboxyl group of another amino acid to form a peptide bond.
Common Reagents and Conditions
Fmoc Deprotection: Piperidine in dimethylformamide (DMF).
tert-Butoxy Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).
Peptide Coupling: Carbodiimides such as N,N’-dicyclohexylcarbodiimide (DCC) or N-ethyl-N’-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a coupling reagent like hydroxybenzotriazole (HOBt).
Major Products Formed
Deprotected Amino Acid: Removal of protecting groups yields the free amino acid.
Peptides: Coupling reactions result in the formation of peptides.
科学的研究の応用
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is widely used in scientific research, particularly in the following areas:
Peptide Synthesis: As a protected amino acid, it is a crucial building block in the synthesis of peptides and proteins.
Medicinal Chemistry: Used in the development of peptide-based drugs and therapeutic agents.
Biochemistry: Employed in the study of protein structure and function.
Industrial Applications: Utilized in the production of synthetic peptides for research and pharmaceutical purposes.
作用機序
The primary mechanism of action of (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group from unwanted reactions, while the tert-butoxy group protects the carboxyl group. These protecting groups can be selectively removed under specific conditions, allowing for the stepwise synthesis of peptides.
類似化合物との比較
Similar Compounds
- (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
- (2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)pentanoic acid
Uniqueness
(2R)-2-(tert-butoxy)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid is unique due to its specific combination of protecting groups and its role in peptide synthesis. The presence of both the Fmoc and tert-butoxy groups allows for selective protection and deprotection, facilitating the efficient synthesis of complex peptides.
特性
分子式 |
C22H25NO5 |
|---|---|
分子量 |
383.4 g/mol |
IUPAC名 |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-[(2-methylpropan-2-yl)oxy]propanoic acid |
InChI |
InChI=1S/C22H25NO5/c1-22(2,3)28-19(20(24)25)12-23-21(26)27-13-18-16-10-6-4-8-14(16)15-9-5-7-11-17(15)18/h4-11,18-19H,12-13H2,1-3H3,(H,23,26)(H,24,25)/t19-/m1/s1 |
InChIキー |
IURXNFCAOJRKLI-LJQANCHMSA-N |
異性体SMILES |
CC(C)(C)O[C@H](CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
正規SMILES |
CC(C)(C)OC(CNC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


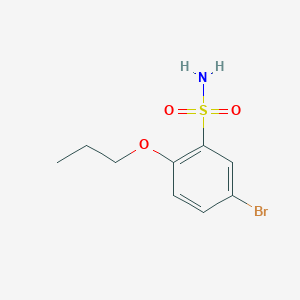
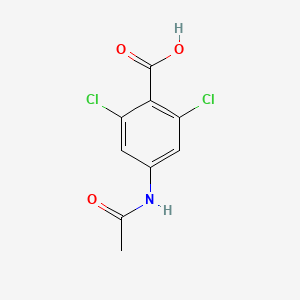
![6-Bromo-2-thiaspiro[3.3]heptane](/img/structure/B13512731.png)

![1-{[(2S)-pyrrolidin-2-yl]methyl}-2,3-dihydro-1H-indole dihydrochloride](/img/structure/B13512755.png)
![hexahydro-1H-furo[3,4-b]pyrrole-3a-carboxylic acid](/img/structure/B13512756.png)
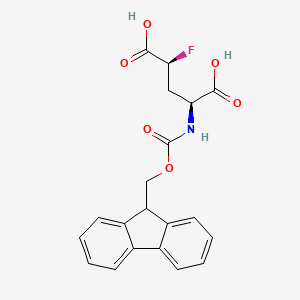
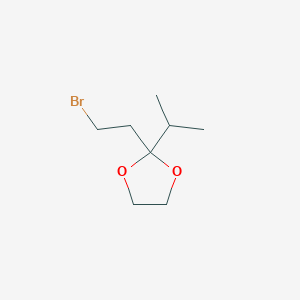
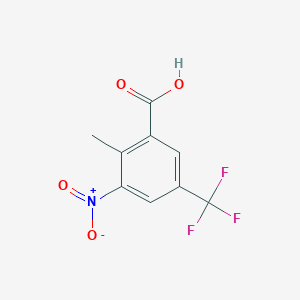
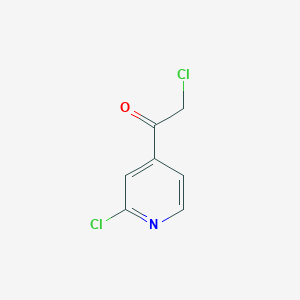

![[(5-Bromothiophen-2-yl)methyl]dimethylamine hydrochloride](/img/structure/B13512786.png)
![2-{[2-(4-Nitrosopiperazin-1-yl)pyrimidin-5-yl]oxy}acetic acid](/img/structure/B13512800.png)
